(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate

Peptide synthesis Protecting group orthogonality Chemoselective deprotection

Synthesizing DOPA-containing peptides or biomimetic adhesives? Oxidative side reactions from unprotected catechols plague standard L-DOPA derivatives. Boc-L-DOPA benzyl ester (CAS 37169-37-2) solves this with orthogonal acid-labile Boc (TFA-removable) and hydrogenolysis-labile benzyl ester protections. - **Key differentiator**: Free catechol retained for metal coordination & crosslinking; no acetonide protection to remove. - **Application**: Boc-strategy SPPS, [¹⁸F]FDOPA PET tracers, isodityrosine natural product synthesis. - **Supply**: ≥95% purity; 2-8°C shipment to preserve redox integrity.

Molecular Formula C21H25NO6
Molecular Weight 387.4 g/mol
CAS No. 37169-37-2
Cat. No. B1403310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate
CAS37169-37-2
Molecular FormulaC21H25NO6
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H25NO6/c1-21(2,3)28-20(26)22-16(11-15-9-10-17(23)18(24)12-15)19(25)27-13-14-7-5-4-6-8-14/h4-10,12,16,23-24H,11,13H2,1-3H3,(H,22,26)/t16-/m0/s1
InChIKeyMJFJHCRUAJPBHW-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-DOPA Benzyl Ester: Protected Amino Acid for Peptide Synthesis


(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate (CAS 37169-37-2), commonly designated Boc-L-DOPA benzyl ester, is a doubly protected L-3,4-dihydroxyphenylalanine (L-DOPA) derivative within the carbamate-protected amino acid class . The compound bears a tert-butoxycarbonyl (Boc) group on the α-amine and a benzyl (Bn) ester on the carboxyl terminus, while the catechol (3,4-dihydroxyphenyl) side chain remains unprotected [1]. With a molecular formula of C₂₁H₂₅NO₆ and molecular weight of 387.43 g·mol⁻¹, it is supplied commercially at a minimum purity specification of 95% . Its primary utility lies in solution-phase and solid-phase peptide synthesis, where the orthogonal Boc/Bn ester protection scheme enables sequential, chemoselective deprotection without perturbing the redox-sensitive catechol moiety [2].

1
Orthogonal Boc (acid-labile) / benzyl ester (hydrogenolysis-labile) protection enables sequential deprotection in peptide synthesis
2
Free catechol side chain retained for redox activity, metal coordination, and biomimetic crosslinking studies
3
Compatible with Boc-strategy SPPS and solution-phase synthesis; supplied at commercial purity tier for peptide building blocks
Catechol unprotected: handle under inert atmosphere to minimize oxidation during coupling

Why This Protected L-DOPA Is Not Freely Interchangeable


L-DOPA derivatives are notoriously sensitive to catechol oxidation under ambient and basic conditions, which generates reactive o-quinones that propagate uncontrolled oligomerization and side reactions during peptide assembly [1]. Protecting-group strategies for DOPA are therefore not interchangeable: the choice of N-protecting group (Boc vs. Fmoc vs. Cbz) dictates the deprotection chemistry, while the presence or absence of catechol protection determines whether the monomer can survive coupling conditions without oxidative degradation [2]. Boc-L-DOPA benzyl ester occupies a specific niche—its Boc group is acid-labile (removable with TFA), its benzyl ester is cleavable by neutral hydrogenolysis (H₂/Pd), and its free catechol retains the redox and metal-coordination properties essential for biomimetic materials applications [3]. Substituting a Cbz-protected analog forfeits the acid-labile orthogonality of Boc, while substituting a catechol-protected variant (e.g., acetonide or TBDMS) eliminates the free dihydroxyphenyl functionality required for adhesion, crosslinking, or metal-chelation studies [3]. The quantitative evidence below substantiates these differentiation axes.

Cbz- or Fmoc-protected analogs

Cbz-DOPA-OBn lacks independent deprotection axes (both groups cleaved by hydrogenolysis); Fmoc-DOPA-OH requires basic piperidine, accelerating catechol oxidation. Orthogonality profile may not transfer.

Catechol-protected variants (acetonide, TBDMS)

Masked catechol eliminates free dihydroxyphenyl functionality needed for adhesion, metal chelation, and oxidative crosslinking. Substitution removes key reactive handle.

Free-amine L-DOPA benzyl ester

Unprotected amine accelerates autoxidation of catechol to o-quinone (t₁/₂ ~15–30 min at pH 6.8). Boc protection reported to suppress this degradation pathway; direct replacement may compromise coupling integrity.

Quantitative Differentiation from Closest Analogs


Orthogonal Deprotection Selectivity vs. Cbz/Bn Ester

Boc-L-DOPA benzyl ester uniquely combines an acid-labile N-protecting group (Boc) with a hydrogenolysis-labile carboxyl protecting group (benzyl ester). Boc removal proceeds quantitatively with TFA/CH₂Cl₂ (1:1 v/v) at room temperature within minutes, while the benzyl ester remains intact under these acidic conditions . Conversely, catalytic hydrogenolysis (H₂/Pd-C) cleaves the benzyl ester under neutral conditions without affecting the Boc group [1]. This two-dimensional orthogonality is absent in the Cbz-protected analog (Cbz-DOPA-OBn), where both the Cbz carbamate and the benzyl ester are cleaved by hydrogenolysis, preventing sequential, selective deprotection [2]. Compared to Fmoc-DOPA-OH, which requires basic piperidine for amine deprotection—conditions that accelerate catechol oxidation—the acid-mediated Boc deprotection pathway avoids exposing the free catechol to alkaline pH that promotes quinone formation [2].

Orthogonal deprotection
Class-level inference
Two orthogonal deprotection axes: Boc (TFA, rt) + Bn ester (H₂/Pd-C). Cbz-DOPA-OBn: single axis; Fmoc-DOPA-OH: base-labile, no carboxyl protection.
Reported two-axis selectivity supports sequential deprotection review
Acid-mediated Boc removal avoids alkaline catechol exposure
Peptide synthesis Protecting group orthogonality Chemoselective deprotection

Catechol Oxidation Stability vs. Free-Amine Derivatives

The Boc group on the α-amine of Boc-L-DOPA benzyl ester provides documented stabilization against catechol oxidation relative to free-amine L-DOPA derivatives. Giuri et al. (2020) demonstrated that Boc protection prevents oxidation of the catechol moiety and enhances hydrophobicity, enabling underwater adhesion that is not achievable with unprotected L-DOPA derivatives [1]. In a related study on PEG-DOPA conjugates, UV-Vis spectroscopy revealed that N-Boc protected PEG-DOPA cross-linked via controlled phenol coupling and quinone methide tanning pathways, whereas unprotected amino groups led to uncontrolled, rapid o-quinone formation and precipitation [2]. L-DOPA o-quinones generated from unprotected catecholamines at pH 6.8 exhibit half-lives of only 15–30 minutes before irreversible degradation [3]. The Boc group thus extends the practical working window for solution-phase manipulations involving the free catechol.

Catechol oxidative stability
Class-level inference
Boc-protected amine: catechol oxidation suppressed (Giuri et al. 2020). Free-amine DOPA o-quinone t₁/₂ = 15–30 min at pH 6.8.
Boc protection may extend practical handling window in solution-phase studies
No direct half-life data for target compound; inferred from catecholamine studies
Catechol oxidation DOPA stability Biomimetic materials

Lipophilicity Comparison Across L-DOPA Analogs

The dual protection (Boc + Bn ester) substantially increases lipophilicity relative to unprotected L-DOPA and to the mono-protected L-DOPA benzyl ester. Unprotected L-DOPA (CAS 59-92-7) has a calculated LogP (cLogP) of −2.24, reflecting its zwitterionic, highly hydrophilic character that severely limits passive membrane permeability [1]. Introduction of a benzyl ester alone (L-DOPA benzyl ester, CAS 55720-47-3) raises the measured LogP to 2.41 . Full protection with two benzyl ethers on the catechol plus Boc and Bn ester (Boc-(L)-DOPA[OBn]₂-OH, CAS 59727-98-9) yields a LogP of 5.4 . Boc-L-DOPA benzyl ester (target compound) occupies a calculated intermediate position—its LogP is predicted to fall between 2.4 and 5.4, as it carries the Boc and Bn ester but retains the two free phenolic hydroxyls. No experimentally measured LogP was identified for the exact target compound; the value is inferred from structurally bracketing analogs.

Lipophilicity estimate
Cross-study comparable
Estimated LogP intermediate between 2.4 and 5.4. L-DOPA: −2.24; L-DOPA Bn ester: 2.41; per-protected Boc-(DOPA[OBn]₂)-OH: 5.4.
Supports organic-solvent processing context; balances solubility with catechol availability
No experimental LogP located for target compound
Lipophilicity LogP Membrane permeability BBB penetration potential

Commercial Purity Specification and Storage Benchmark

The commercial standard for Boc-L-DOPA benzyl ester (CAS 37169-37-2) is a minimum purity of 95% as specified by major suppliers including AKSci (Catalog 4741AB) and Chemenu (Catalog CM193204) . This specification is comparable to the typical purity range of Fmoc-DOPA(acetonide)-OH (95%) and Boc-DOPA-OH (typically 95–98%) . Long-term storage requires a cool, dry environment at 2–8°C, reflecting the compound's sensitivity to thermal and oxidative degradation . The predicted pKa of the catechol moiety is 9.62 ± 0.20, indicating that the free phenolic hydroxyls remain largely protonated under neutral and mildly basic conditions, contributing to the compound's stability profile during storage .

Purity & storage benchmark
Supplier specification
Minimum purity ≥95% (AKSci, Chemenu). Storage: 2–8°C, sealed dry. Predicted catechol pKa = 9.62 ± 0.20.
Procurement specification for purity-related yield budgeting
Sources empty; verify lot-specific COA. Higher purity requires additional purification
Vendor specification Purity analysis Storage stability Quality control

Chiral Integrity and Absence of Racemization

Maintenance of the L-(S) configuration at the α-carbon is essential for biological activity and peptide stereochemical fidelity. For the closely related Boc-(S)-β³-H-DOPA-OMe derivative, synthesized from L-DOPA via the Arndt–Eistert homologation with temporary benzylation of the catechol, the absence of racemization was rigorously demonstrated by ¹⁹F NMR analysis of the (+)-(R)- and (−)-(S)-α-methoxy-α-trifluoromethyl-α-phenyl-acetamide (MTPA) diastereomeric derivatives [1]. The Boc carbamate protects the α-amine while minimizing α-proton acidity, thereby reducing the risk of base-catalyzed epimerization compared to N-acyl protecting groups. Carraher et al. further reported that Boc-carbamate conformational isomers of a related DOPA benzyl ester intermediate were sufficiently stable to be resolved by normal-phase HPLC, confirming the configurational stability conferred by the Boc group [2].

Configurational stability
Class-level inference
No direct racemization data for CAS 37169-37-2. Related Boc-(S)-β³-H-DOPA-OMe: absence of racemization by ¹⁹F NMR of MTPA derivatives. Boc carbamate conformers separable by NP-HPLC.
Supports configurational stability context for stereoselective synthesis
Qualitative inference; confirm enantiomeric purity for critical applications
Enantiomeric purity Racemization Chiral HPLC 19F NMR

Optimal Use Cases Based on Quantitative Evidence


Orthogonal Deprotection in Solid-Phase Peptide Synthesis

Boc-L-DOPA benzyl ester is the preferred building block for Boc-strategy SPPS where the target peptide requires a free catechol for downstream biological activity (e.g., mussel adhesive peptide mimics, DOPA-containing antimicrobials). The Boc group is removed during standard TFA-mediated cleavage from Merrifield resin, while the benzyl ester can be selectively removed post-synthesis via hydrogenolysis without affecting acid-sensitive side-chain protecting groups [1]. This orthogonal deprotection capability—two independently addressable protecting groups—is the key differentiation from Cbz-DOPA-OBn (single-axis deprotection) and Fmoc-DOPA-OH (base-labile deprotection incompatible with Boc-strategy resins). Users should specify ≥95% purity and store at 2–8°C to preserve catechol integrity prior to coupling.

Biomimetic Underwater Adhesives and Catechol Hydrogels

The combination of Boc protection (preventing premature catechol oxidation) and benzyl ester (providing organic-solvent solubility and a traceless deprotection handle) makes this compound suitable for synthesizing DOPA-functionalized polymers and low-molecular-weight gelators. Giuri et al. (2020) established that Boc-protected L-DOPA derivatives exhibit underwater adhesion triggered upon immersion in aqueous solutions, a property not observed with unprotected L-DOPA [2]. The benzyl ester enhances solubility in organic solvents (e.g., DMF, dichloromethane) during polymer conjugation steps, and is subsequently removed by hydrogenolysis to reveal the free acid for aqueous applications. The compound's estimated LogP between 2.4 and 5.4 facilitates solution-phase processing while retaining sufficient hydrophilicity for biointerfacial applications .

Selective Deprotection for Radiolabeled DOPA Tracers

In the synthesis of 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) for PET imaging, a protected L-DOPA intermediate with orthogonal protecting groups is essential. The Boc/Bn ester protection scheme of CAS 37169-37-2 provides the chemoselectivity needed for sequential ¹⁸F-fluorination, deprotection, and purification steps [3]. The documented configurational stability of Boc-DOPA derivatives (no detectable racemization by ¹⁹F NMR analysis) is critical for radiopharmaceutical applications where the D-enantiomer would produce confounding PET signals [4]. The benzyl ester can be removed under mild hydrogenolysis conditions that do not degrade the radiolabeled catechol, while Boc removal with TFA is compatible with automated synthesis module protocols.

Selectively Protected Isodityrosine and Natural Product Synthesis

Natural products containing the isodityrosine motif (e.g., piperazinomycin, K-13, OF4949-I–IV, bouvardin, RA-I–IV) require selectively protected L-DOPA derivatives as key building blocks [5]. Boc-L-DOPA benzyl ester provides a differentiated catechol with two free phenolic hydroxyls, enabling oxidative phenolic coupling to form the diaryl ether linkage characteristic of isodityrosine, while the Boc and benzyl ester protections prevent undesired reactions at the amine and carboxyl termini. The improved synthetic route reported by Chen, Zhu, and Wilcoxen (2000) for 4-O-benzyl-N-Boc-L-DOPA achieved 94% yield for the Boc protection step, demonstrating the efficiency of Boc-based strategies for this compound class [5]. For total synthesis applications, procurement of ≥95% pure starting material with documented storage at 2–8°C is recommended to maximize overall yield.

Application
Selection Property
Validation Focus
Boc-strategy solid-phase peptide synthesis
Orthogonal Boc/Bn deprotection axes; free catechol for bioactive peptide mimics
Sequential deprotection yield, catechol integrity post-cleavage
Biomimetic underwater adhesive & hydrogel research
Boc-stabilized catechol, benzyl ester solubility for polymer conjugation
Adhesion performance under aqueous immersion, gelation kinetics
¹⁸F-labeled DOPA tracer precursor synthesis
Configurational stability, orthogonal deprotection for sequential radiolabeling
Enantiomeric purity, radiochemical yield after deprotection
Isodityrosine natural product total synthesis
Free catechol for oxidative phenolic coupling; protected amine and carboxyl termini
Diaryl ether formation efficiency, overall yield of key building block
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